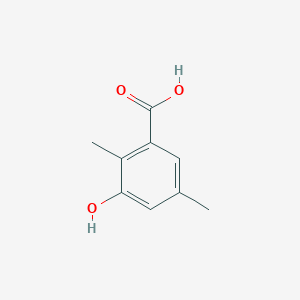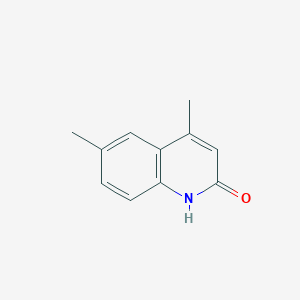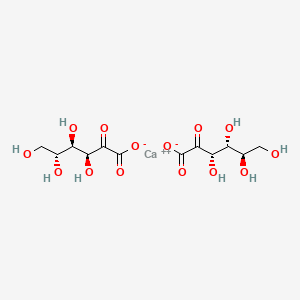
Calcium 2-keto-D-gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .
Synthesis Analysis
The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .Chemical Reactions Analysis
The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .Physical and Chemical Properties Analysis
The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .Scientific Research Applications
Production and Fermentation
Calcium 2-keto-D-gluconate is a significant intermediate in the Reichstein synthesis of L-ascorbic acid (vitamin C), derived from D-glucose through a two-stage fermentation process. Using mutant strains of bacteria such as Erwinia and Corynebacterium, D-glucose is converted to calcium 2,5-diketo-D-gluconate and then reduced to this compound. This method yields high concentrations of this compound with significant stability and efficiency (Sonoyama et al., 1982).
Crystal Structure Analysis
The crystal structure of calcium 5-keto-D-gluconate, a related compound, has been analyzed, showing a lactol arrangement of the ion with calcium atom coordination. This research helps in understanding the structural properties of this compound and its potential interactions in various applications (Balchin & Carlisle, 1965).
Biotechnological Applications
In biotechnology, strains of bacteria like Gluconobacter oxydans and Corynebacterium are engineered to improve the yield of this compound. This is critical for its use in the production of vitamin C and other pharmaceutical applications. Techniques such as genetic modification and process optimization are utilized to enhance the production efficiency of this compound (Verma et al., 1989).
Chemical Synthesis and Modification
There's ongoing research in the chemical synthesis and modification of this compound to explore its potential in various applications. This includes studies on the kinetics and modeling of its formation from D-glucose, and investigations into the enzymatic pathways involved in its production (Beschkov et al., 1995).
Potential in Calcium Metabolism Disorders
Though directly related studies on this compound are limited, research on calcium gluconate, a closely related compound, suggests potential therapeutic applications in disorders of calcium metabolism. For instance, studies have explored its role in osteoarthritis and intrarenal calcium infusion (Kang et al., 2014; Lahera et al., 1990).
Mechanism of Action
Target of Action
Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .
Mode of Action
This compound interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .
Pharmacokinetics
It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .
Safety and Hazards
Future Directions
The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium 2-keto-D-gluconate involves the conversion of D-gluconic acid to 2-keto-D-gluconic acid, followed by the reaction of 2-keto-D-gluconic acid with calcium hydroxide to form Calcium 2-keto-D-gluconate.", "Starting Materials": [ "D-gluconic acid", "Calcium hydroxide" ], "Reaction": [ "D-gluconic acid is oxidized to 2-keto-D-gluconic acid using an oxidizing agent such as nitric acid or hydrogen peroxide.", "The resulting 2-keto-D-gluconic acid is then reacted with calcium hydroxide in a neutralization reaction to form Calcium 2-keto-D-gluconate.", "The product is then purified through recrystallization or other suitable methods." ] } | |
| Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |
CAS No. |
3470-37-9 |
Molecular Formula |
C12H18CaO14 |
Molecular Weight |
426.34 g/mol |
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
InChI Key |
NNLOHLDVJGPUFR-JQTJLMCZSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Color/Form |
Crystals, granules, or powder |
density |
0.30-0.65 g/cm³ |
melting_point |
120 °C 178 °C |
physical_description |
Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |
solubility |
Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


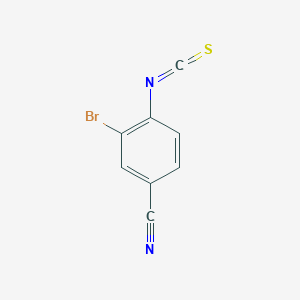

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
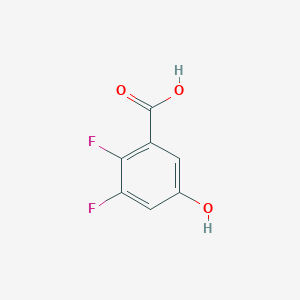

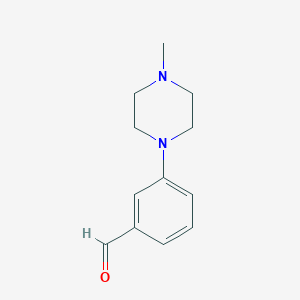
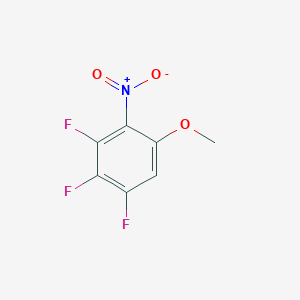
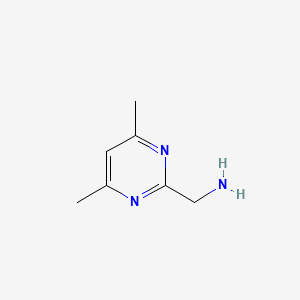
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)
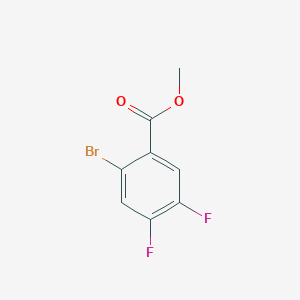

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)
